[1-(4-Propoxyphenyl)ethyl]formamide
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Overview
Description
[1-(4-Propoxyphenyl)ethyl]formamide: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to an ethyl group and a formamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Propoxyphenyl)ethyl]formamide typically involves the reaction of 4-propoxybenzaldehyde with ethylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Propoxyphenyl)ethyl]formamide can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry: [1-(4-Propoxyphenyl)ethyl]formamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its formamide group can mimic peptide bonds, making it useful in the design of enzyme inhibitors .
Medicine: Its ability to interact with biological targets makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [1-(4-Propoxyphenyl)ethyl]formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
- [1-(4-Methoxyphenyl)ethyl]formamide
- [1-(4-Ethoxyphenyl)ethyl]formamide
- [1-(4-Butoxyphenyl)ethyl]formamide
Comparison: Compared to its analogs, [1-(4-Propoxyphenyl)ethyl]formamide exhibits unique properties due to the presence of the propoxy group. This group influences the compound’s solubility, reactivity, and interaction with biological targets. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[1-(4-propoxyphenyl)ethyl]formamide |
InChI |
InChI=1S/C12H17NO2/c1-3-8-15-12-6-4-11(5-7-12)10(2)13-9-14/h4-7,9-10H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
AQJAKCGUYKMZFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)NC=O |
Origin of Product |
United States |
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